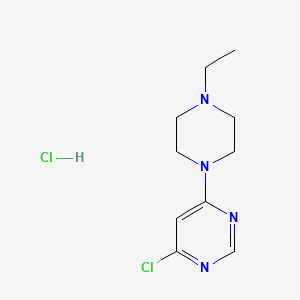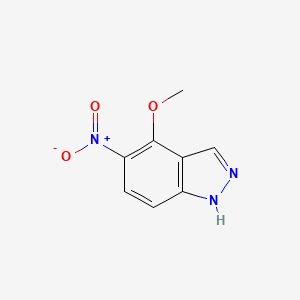
4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride
Overview
Description
“4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride” is a chemical compound with the molecular formula C10H16Cl2N4. It is used in research and has a molecular weight of 263.17 g/mol .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride”, involves a series of chemical reactions . The compounds are characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride” are complex and involve multiple steps . The exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride” can be determined using various analytical techniques . For example, its boiling point and melting point can be determined .Scientific Research Applications
Antitubercular Activity
Recent studies have focused on the synthesis of nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs, including ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylates, and their evaluation as antitubercular agents. These compounds demonstrated significant in silico and in vitro antitubercular activity, highlighting the potential of 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride derivatives in this area (Vavaiya et al., 2022).
Anti-Cancer and Anti-5-Lipoxygenase Agents
A study on pyrazolopyrimidines derivatives, synthesized from similar compounds, showed potential as anticancer and anti-5-lipoxygenase agents. This research underscores the significance of pyrimidine derivatives, including 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride, in the development of novel therapeutic agents (Rahmouni et al., 2016).
Synthesis of Novel Pyrimidine Derivatives
Research on the regioselective synthesis of new pyrimidine derivatives using organolithium reagents has demonstrated the versatility of 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride in synthesizing various bioactive compounds. This work is crucial for the development of new medicinal compounds (Abdou, 2006).
CB2 Neutral Antagonists
A study on the development of oxazolo[5,4-d]pyrimidines as CB2 neutral antagonists identified compounds with significant CB2 binding affinity, suggesting their potential in medical applications. The design of these compounds was based on scaffold hopping strategies involving pyrimidine derivatives (Tuo et al., 2018).
Anti-TMV Activity
A study on the synthesis of novel poly-substituted pyrimidine-5-amino amide and aryl(Thio)urea derivatives highlighted their promising anti-TMV (Tobacco mosaic virus) activity. This research underscores the potential of pyrimidine derivatives in agricultural applications (Wei, 2011).
Mechanism of Action
The mechanism of action of “4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride” and similar compounds involves their interaction with various biological targets . For example, they have been shown to have neuroprotective and anti-inflammatory properties . They work by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .
Future Directions
The future directions for research on “4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride” and similar compounds could include further exploration of their potential therapeutic uses . For example, their neuroprotective and anti-inflammatory properties suggest they could be developed as treatments for neurodegenerative diseases .
properties
IUPAC Name |
4-chloro-6-(4-ethylpiperazin-1-yl)pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4.ClH/c1-2-14-3-5-15(6-4-14)10-7-9(11)12-8-13-10;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHJCKZQCKJXTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1433153.png)
![2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate](/img/structure/B1433155.png)




![6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one](/img/structure/B1433166.png)
![3-(2-oxo-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-3-ium bromide](/img/structure/B1433167.png)
![Pyrazolo[1,5-a]pyrazin-3-ylmethanol](/img/structure/B1433170.png)
![[5-(3-Thienylcarbonyl)-2-thienyl]acetic acid](/img/structure/B1433171.png)
![4-[(4-Methylphenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1433172.png)
![methyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1433173.png)